Product packaging for Octyl phenylacetate(Cat. No.:CAS No. 122-45-2)

Octyl phenylacetate

Cat. No.: B092660
CAS No.: 122-45-2
M. Wt: 248.36 g/mol
InChI Key: VGYPAVUJUMQTGE-UHFFFAOYSA-N
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Description

Octyl phenylacetate (CAS 122-45-2) is an organic compound belonging to the class of fatty alcohol esters . It is a colorless, clear, and viscous liquid with a complex odor profile described as rooty, orange, basil, bois de rose, earthy, and honey . It is characterized by a high boiling point of 315°C to 318°C and a specific gravity of 0.950-0.956 at 25°C . With a calculated logP of approximately 5.5, it is highly lipophilic and exhibits very low solubility in water but is soluble in alcohol and oils . As a flavoring agent, it is listed under FEMA 2812 and is approved for use in food flavors under FDA regulation 21CFR172.515 . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded there is no safety concern at current levels of intake when used as a flavouring agent . In research, this compound serves as a valuable reference standard and building block in organic synthesis. Its primary research applications include use as a key analytical standard in gas chromatography-mass spectrometry (GC-MS) for flavor and fragrance analysis, studying the metabolism and physiological effects of phenylacetate esters, and investigating structure-activity relationships in ester compounds . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B092660 Octyl phenylacetate CAS No. 122-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPAVUJUMQTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059542
Record name Benzeneacetic acid, octyl ester
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless viscous liquid; mild sweet-floral odour of woody-orange-rose type
Record name Octyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Octyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.956
Record name Octyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-45-2
Record name Octyl phenylacetate
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Record name Octyl phenylacetate
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Record name Benzeneacetic acid, octyl ester
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Record name Benzeneacetic acid, octyl ester
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Record name Octyl phenylacetate
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Record name OCTYL PHENYLACETATE
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Record name Octyl phenylacetate
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Synthetic Methodologies and Chemical Derivatization of Octyl Phenylacetate

Advanced Synthetic Routes for Octyl Phenylacetate (B1230308)

The synthesis of octyl phenylacetate primarily relies on the esterification of phenylacetic acid with octanol (B41247). Advances in this area have focused on improving reaction efficiency, yield, and environmental footprint through catalytic and process optimization.

Direct Esterification Reactions and Catalytic Optimization

Direct esterification, commonly known as Fischer esterification, is the foundational method for synthesizing this compound. This equilibrium-controlled reaction involves heating phenylacetic acid and octanol, typically in the presence of a strong acid catalyst. prepchem.comroyalsocietypublishing.org Optimization of this process is crucial for achieving high yields.

Key optimization strategies include:

Molar Ratio Adjustment : Utilizing an excess of one reactant, usually the less expensive one (in this case, often the alcohol), can shift the equilibrium towards the product side. mdpi.com

Water Removal : As water is a byproduct, its continuous removal during the reaction drives the equilibrium forward. The Dean-Stark apparatus is a common tool for this purpose, where an azeotrope of water and an inert solvent (like toluene) is distilled off. mdpi.com

Catalyst Selection : Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are traditional catalysts. researchgate.net However, their corrosive nature and the difficulty in separating them from the product have led to the exploration of alternatives. Lewis acids, like titanium tetrachloride, have also been employed, facilitating the esterification of phenylacetic acid under specific conditions. mdpi.com Research into solid acid catalysts is prominent, aiming for easier separation and catalyst recycling.

A study on the direct esterification of t-octylphenol with acetic acid highlights that strong acid catalysts are preferred, with aryl sulfonic acids being a choice catalyst. biosynth.com The optimization of catalyst concentration, typically between 0.1 to 10 mole % based on the phenol, and reaction temperature is essential for maximizing conversion, which can reach 65-78%. biosynth.com While this example is for an isomer, the principles are directly applicable to the synthesis of this compound.

Table 1: Reaction Parameters for Direct Esterification of Phenylacetic Acid Analogues This table presents optimized conditions from studies on similar esterification reactions, which can be adapted for this compound synthesis.

ReactantsCatalystKey ConditionsYield/ConversionSource
t-Octylphenol + Acetic AcidSulfuric AcidToluene reflux, water removal78% biosynth.com
Phenylacetic Acid + 1-PropanolTitanium Tetrachloride (TiCl₄)Room temp, 10h, DCM solvent89% mdpi.com
Long-chain alcohols + Carboxylic AcidsAcid CatalystDean-Stark trap for water removalNear completion mdpi.com

Enzymatic and Biocatalytic Approaches to Ester Synthesis

Biocatalysis has emerged as a green alternative to chemical synthesis, offering high selectivity and milder reaction conditions. Lipases are the most commonly used enzymes for ester synthesis. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly favored due to their stability and reusability. researchgate.netacs.org

The enzymatic synthesis of this compound can be achieved through two main routes:

Direct Esterification : Reacting phenylacetic acid and octanol.

Transesterification : Reacting an ester of phenylacetic acid (e.g., methyl or ethyl phenylacetate) with octanol. acs.org

Studies on related esters provide a framework for the synthesis of this compound. For instance, the synthesis of propyl-phenyl acetate (B1210297) using immobilized Candida antarctica lipase-B (CAL-B) achieved a maximum conversion of 96.1% in 40 minutes under optimized conditions. researchgate.net Similarly, Novozym 435 has been used to produce octyl acetate with a yield of 97.31% via transesterification of vinyl acetate and octanol, demonstrating the high efficiency of this biocatalyst for reactions involving octanol. researchgate.net

Whole-cell biocatalysts, such as the yeast Yarrowia lipolytica, also present a viable option. mdpi.com This yeast can catalyze the esterification of phenylacetic acid. In one study, while the conversion of phenylacetic acid with ethanol (B145695) using Y. lipolytica biomass was low, the reaction catalyzed by isolated CALB reached 90% conversion after 24 hours, indicating that purified or immobilized enzymes are often more efficient for this specific substrate. mdpi.com

Table 2: Examples of Lipase-Catalyzed Synthesis of Phenylacetate and Octyl Esters

Product EsterEnzymeReaction TypeKey ConditionsYield/ConversionSource
Propyl-phenyl acetateImmobilized CAL-BEsterification40°C, Heptane, 40 min96.1% researchgate.net
Octyl ethanoate (acetate)Novozym 435Transesterification40°C, 300 rpm, Solvent-free97.31% researchgate.net
Ethyl phenylacetateCALBEsterification37°C, Isooctane, 24h90% mdpi.com
Long-chain alkyl (hydroxy)phenylacetatesNovozym 435TransesterificationIn vacuo, solvent-freeHigh Yield acs.org

Novel Catalyst Systems for this compound Production

The development of heterogeneous, reusable, and environmentally benign catalysts is a major focus of modern chemical synthesis. Several novel systems have shown high efficacy for esterification reactions and are applicable to this compound production.

Sulfonated Solid Catalysts : A reusable solid acid catalyst, ZSM-5-SO3H, has been successfully used for the synthesis of n-octyl phenylacetate. These catalysts offer advantages such as stability, lack of corrosion, and ease of handling and recovery.

Ion-Exchange Resins : The Dowex H+/NaI system is presented as a green and efficient method for esterification. It has been used to synthesize octyl acetate with 97% conversion at 55°C in just 2 hours, demonstrating its potential for producing this compound under mild, solvent-free conditions.

Metal-Exchanged Nanoclays : Cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite) have proven to be effective catalysts for the liquid-phase esterification of phenylacetic acid with phenols like p-cresol. royalsocietypublishing.orgresearchgate.net These eco-friendly catalysts can be regenerated and reused multiple times. royalsocietypublishing.org The catalytic activity depends on the exchanged metal cation and reaction parameters such as reactant molar ratio and catalyst amount. royalsocietypublishing.org

Cenosphere-Supported Catalysts : An efficient heterogeneous acid catalyst has been developed from cenospheres, a byproduct of coal-fired power plants. While demonstrated for the synthesis of n-octyl acetate (94.81% yield), this low-cost, waste-derived catalyst represents a sustainable approach applicable to other esters.

Synthesis of this compound Analogues and Derivatives

Creating analogues and derivatives of this compound is achieved by modifying either the octyl (alkyl) chain or the phenyl (aromatic) part of the molecule. These modifications are used to fine-tune the compound's properties, such as its fragrance profile or biological activity.

Alkyl Chain Modifications in Phenylacetate Esters

The most straightforward method for modifying the alkyl chain is to replace octanol with a different alcohol in the esterification reaction. This allows for the synthesis of a wide array of phenylacetate esters.

Research has demonstrated the synthesis of various analogues:

n-Heptyl phenylacetate : Synthesized using the same methods as this compound, simply by substituting octanol with heptanol. vulcanchem.com

Methyl phenylacetate : Produced through the esterification of phenylacetic acid with methanol. ontosight.aiontosight.ai

Propyl phenylacetate : Synthesized from phenylacetic acid and propanol. mdpi.com

Ethane-1,2-diylbis(2-phenylacetate) : A di-ester created by reacting phenylacetic acid with ethylene (B1197577) glycol, demonstrating the possibility of creating molecules with multiple phenylacetate moieties.

The choice of alcohol directly dictates the resulting alkyl group on the ester, allowing for the creation of a homologous series of phenylacetate esters with varying chain lengths and branching.

Aromatic Ring Substitutions in Phenylacetate Esters

Modifying the aromatic ring involves using a substituted phenylacetic acid as the starting material. This allows for the introduction of various functional groups onto the phenyl ring, leading to a diverse range of derivatives. The esterification is then carried out with octanol to produce the desired octyl ester derivative.

Examples of synthesized substituted phenylacetate esters include:

Propyl 4-chlorophenylacetate : Synthesized by reacting 4-chlorophenylacetic acid with 1-propanol, catalyzed by TiCl₄, achieving an 80% yield. mdpi.com

Propyl 4-methoxyphenylacetate : Similarly produced from 4-methoxyphenylacetic acid with an 82% yield. mdpi.com

Ethyl 4-hydroxyphenylacetate : Prepared via lipase-catalyzed esterification of 4-hydroxyphenylacetic acid and ethanol, with conversions reaching approximately 60%. mdpi.com

Methyl 2-(alkoxyphenyl)acetates : A series of these compounds were prepared by first esterifying hydroxyphenylacetic acids to their methyl esters, followed by etherification of the hydroxyl group with various alkyl bromides. tandfonline.com

These examples show that electron-donating (e.g., -OCH₃, -OH) and electron-withdrawing (e.g., -Cl) groups can be readily incorporated into the phenylacetate structure. The synthesis of the octyl esters of these substituted acids would follow the same esterification principles, reacting the corresponding substituted phenylacetic acid with octanol. For example, the synthesis of octyl p-chlorophenylacetate would involve the reaction between p-chlorophenylacetic acid and n-octanol. google.com

Design and Synthesis of Hybrid Structures Incorporating Phenylacetate Moieties

The integration of phenylacetate moieties into hybrid molecular structures is a strategy employed to create novel compounds with potentially enhanced or synergistic properties. This approach involves combining the phenylacetate core with other pharmacologically or functionally active scaffolds. The design of these hybrids is often guided by the principle of molecular hybridization, where distinct molecular entities are covalently linked to generate a new single molecule.

One area of exploration is the development of hybrid compounds for potential therapeutic applications. For instance, researchers have synthesized hybrids of brominated phenylacetic acid and tacrine (B349632), a known cholinesterase inhibitor. nih.govmdpi.com The rationale behind this design is to combine the potential neuroprotective effects of phenylacetic acid derivatives with the established anti-Alzheimer's disease properties of tacrine. nih.govmdpi.com The synthesis of these hybrids typically involves multi-step reaction sequences. For example, a substituted phenylacetic acid can be activated and then coupled with a suitable functional group on the tacrine molecule. mdpi.com The resulting hybrid molecules are then evaluated for their biological activity, such as the inhibition of cholinesterases (AChE and BChE) and amyloid-β aggregation, which are key pathological hallmarks of Alzheimer's disease. nih.govmdpi.com

Another example involves the synthesis of novel benzohydrazides and 2-phenylacetohydrazides bearing a biphenyl (B1667301) moiety and a vanillin (B372448) hybrid. The synthetic route includes the esterification of substituted 2-phenylacetic acids, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form the corresponding 2-phenylacetohydrazides. orientjchem.org These are then condensed with a vanillin-derived aldehyde to yield the final hybrid structures. orientjchem.org Such hybrids have been investigated for their anti-inflammatory properties. orientjchem.org

The phenylacetate structure is also utilized in the creation of functionalized materials. For example, hybrid gold/polymer nanoparticles have been synthesized where a polymer containing a phenylacetate derivative acts as a stabilizing agent for the gold nanoparticles. qut.edu.au This involves the synthesis of a specific polymer, such as prop-2-ynyl 2-phenyl-2-(phenylcarbonothioylthio)acetate, which can then be used to encapsulate the nanoparticles. qut.edu.au

Furthermore, phenylacetate moieties have been incorporated into metal-oxo clusters to form organic-inorganic hybrid structures. ugent.bersc.org In one approach, a hexavanadate cluster is functionalized by nucleophilic substitution with phenylacetic acid. ugent.bersc.org This demonstrates the versatility of the phenylacetate group in creating complex, functional supramolecular structures. ugent.bersc.org

The design and synthesis of these diverse hybrid structures highlight the utility of the phenylacetate moiety as a versatile building block in medicinal chemistry and materials science.

Sustainable and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green and sustainable chemistry have become increasingly important in the synthesis of chemical compounds, including esters like this compound. The focus is on developing methods that are more environmentally friendly, reduce waste, and utilize renewable resources and safer chemicals.

A significant advancement in the green synthesis of esters is the use of biocatalysts, particularly lipases. acs.orgresearchgate.net Lipase-catalyzed esterification offers several advantages over traditional chemical methods, which often require harsh conditions and the use of hazardous catalysts. researchgate.net For the synthesis of this compound and related compounds, immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been shown to be highly effective. acs.orgacs.org

Key aspects of green synthesis methodologies for this compound include:

Solvent-Free Reactions: A major principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the successful synthesis of long-chain alkyl (hydroxy)phenylacetates, including octyl esters, through lipase-catalyzed reactions performed in the absence of solvents. acs.org These reactions are typically conducted in vacuo at moderate temperatures, which also helps in the removal of the water byproduct, driving the reaction towards completion. acs.orggoogle.com

Enzymatic Catalysis: Lipases are biodegradable and can often be reused, reducing catalyst waste. conicet.gov.ar They exhibit high selectivity, which minimizes the formation of byproducts. researchgate.net The enzymatic synthesis of octyl hydroxyphenylpropionate, a related compound, has been optimized using response surface methodology, achieving high molar conversion under optimized conditions of temperature, enzyme amount, and reaction time in a solvent-free system. acs.org Studies have shown that for the synthesis of various phenolic esters, including those of phenylacetic acid, lipase-catalyzed reactions can achieve high conversion rates. researchgate.netmdpi.com

Atom Economy: Green synthetic routes aim for high atom economy, where a maximum proportion of the atoms from the reactants are incorporated into the final product. labmanager.com Esterification reactions, in general, can have good atom economy. sophim.com

Use of Safer Solvents: When solvents are necessary, green chemistry principles advocate for the use of less hazardous options. For instance, acetonitrile (B52724) has been proposed as a greener alternative to commonly used chlorinated solvents or dimethylformamide (DMF) in Steglich esterification, a method for synthesizing esters. jove.com

Alternative Energy Sources: Research into greener synthesis methods also explores the use of alternative energy sources. For example, ultrasound-assisted lipase-catalyzed synthesis has been used for the production of other esters like octyl ethanoate, demonstrating the potential for energy-efficient methods. researchgate.net

Recent developments also include novel catalytic systems. For example, new bimetallic oxide cluster catalysts have been developed for cross-dehydrogenative coupling reactions to produce aryl esters, using molecular oxygen as the sole oxidant, which is a highly sustainable approach. labmanager.com Another innovative, catalyst-free method involves the aerosolization of alcohols and organic acids to produce esters with high efficiency, highlighting a move towards eliminating the need for any catalyst. digitellinc.com

The table below summarizes some research findings on the green synthesis of esters, including those related to phenylacetates.

Catalyst/MethodReactantsSolventKey FindingsReference(s)
Immobilized Candida antarctica lipase (Novozym 435)(Hydroxy)phenylacetic acids and long-chain alcoholsSolvent-free (in vacuo)High yields of long-chain alkyl (hydroxy)phenylacetates were achieved. Transesterification was generally more efficient than direct esterification. acs.org
Candida antarctica lipaseCinnamic acid and 1-octanol (B28484)2-methyl-2-butanolHigher yields were observed for the esterification of p-hydroxyphenylacetic acid (97%). researchgate.net
Yarrowia lipolytica lipasePhenylacetic acid and ethanolIsooctaneLow conversion was observed after 24 hours with the whole-cell biocatalyst compared to isolated Candida antarctica lipase B. researchgate.netmdpi.com
AerosolizationOctanoic acid and methanol/ethanol/isopropanolNone (bulk solution aerosolized)Near-quantitative ester yields were achieved without the need for a catalyst or heat. digitellinc.com
Greener Steglich EsterificationVarious carboxylic acids and alcoholsAcetonitrileComparable rates and yields to traditional methods using hazardous solvents, with no need for column chromatography. jove.com

These approaches demonstrate a clear trend towards more sustainable and environmentally conscious methods for the synthesis of this compound and related esters, aligning with the core principles of green chemistry.

Biochemical and Metabolic Investigations of Octyl Phenylacetate

Microbial Biodegradation Pathways of Phenylacetate (B1230308) Esters

The biodegradation of phenylacetate esters, including by extension octyl phenylacetate, is intrinsically linked to the microbial metabolism of phenylacetic acid (PAA), a central intermediate in the breakdown of numerous aromatic compounds. researchgate.net Microorganisms have evolved sophisticated pathways to utilize these compounds as a source of carbon and energy. nih.gov

Elucidation of Aerobic and Anaerobic Degradation Mechanisms

Microorganisms employ distinct strategies for the degradation of phenylacetate depending on the availability of oxygen. nih.gov

Aerobic Degradation:

Under aerobic conditions, bacteria utilize a "hybrid" pathway that incorporates features of both anaerobic and aerobic metabolism. researchgate.netmdpi.com The initial step involves the activation of phenylacetate to phenylacetyl-CoA by a specific ligase. pnas.orgnih.gov This is followed by a unique epoxidation of the aromatic ring by a multicomponent oxygenase, forming a reactive 1,2-epoxyphenylacetyl-CoA. nih.govnih.gov This epoxide is then isomerized to a seven-membered oxygen-containing ring (an oxepin), which undergoes hydrolytic cleavage. nih.govnih.gov Subsequent steps resemble β-oxidation, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.govnih.gov This pathway is widespread, found in approximately 16% of sequenced bacterial genomes, including in model organisms like Escherichia coli and Pseudomonas putida. nih.govpnas.org

In contrast, the aerobic degradation of phenylacetate in fungi typically proceeds through a different route involving hydroxylation of the phenylacetate to form homogentisate (B1232598) (2,5-dihydroxyphenylacetate). researchgate.netpnas.org This is then further metabolized. pnas.org Some fungi, like Akanthomyces muscarius, utilize a cytochrome P450 monooxygenase for the initial hydroxylation. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the degradation strategy for aromatic compounds like phenylacetate involves the formation of coenzyme A (CoA) thioesters. researchgate.net The anaerobic pathway for phenylacetate degradation in bacteria like Thauera aromatica involves the formation of phenylacetyl-CoA, which then undergoes α-oxidation of its side chain to produce benzoyl-CoA as a key intermediate. nih.gov Benzoyl-CoA is a central hub in the anaerobic metabolism of aromatic compounds and is further broken down. nih.govdntb.gov.ua This process often involves ATP-dependent or other energy-driven reductions of the aromatic ring. nih.gov

The ability of some bacteria to utilize both aerobic and anaerobic pathways, with phenylacetyl-CoA as a common intermediate, provides metabolic flexibility in environments with fluctuating oxygen levels. researchgate.net

Characterization of Enzymatic Systems Involved in Phenylacetate Metabolism

The microbial degradation of phenylacetate is mediated by a series of specialized enzymes encoded by gene clusters, often referred to as the paa operon. nih.govnih.gov

Key Enzymes in the Bacterial Hybrid Pathway:

Phenylacetate-CoA Ligase (PaaK): This enzyme initiates the pathway by activating phenylacetate to its CoA thioester, phenylacetyl-CoA. pnas.orgnih.gov It is an AMP-forming ligase that requires ATP and Mg2+. nih.govnih.gov The enzyme from Thermus thermophilus has been characterized and shows high specificity for phenylacetate. nih.gov

Ring 1,2-Phenylacetyl-CoA Epoxidase (PaaABCDE): This is a key multicomponent oxygenase responsible for the destabilization of the aromatic ring. pnas.org It catalyzes the epoxidation of phenylacetyl-CoA to ring 1,2-epoxyphenylacetyl-CoA. nih.govpnas.org

Ring 1,2-Epoxyphenylacetyl-CoA Isomerase (PaaG): This enzyme, a member of the crotonase superfamily, isomerizes the unstable epoxide intermediate into a more stable seven-membered oxepin (B1234782) ring structure. pnas.orgnih.gov

Bifunctional Enzyme (PaaZ): This enzyme is responsible for the hydrolysis of the oxepin ring and the subsequent oxidation of the resulting aldehyde. nih.gov

Thiolase (PaaJ), Isomerase (PaaG), Hydratase (PaaF), and Dehydrogenase (PaaH): These enzymes are involved in the lower part of the pathway, which resembles the β-oxidation of fatty acids, breaking down the C8-intermediate into smaller molecules that can enter central metabolism. nih.gov

Enzymes in Fungal Degradation:

Fungal degradation involves different enzymatic systems. For instance, in Akanthomyces muscarius AM1091, a cytochrome P450 enzyme (CYP1) is responsible for the C2 hydroxylation of phenylacetate to 2-hydroxyphenylacetate. nih.gov Another enzyme, a dioxygenase (DIO4), is involved in the subsequent ring-opening of 2,5-dihydroxyphenylacetate. nih.gov

The initial step in the degradation of an ester like this compound would be hydrolysis by an esterase or lipase (B570770) to yield octanol (B41247) and phenylacetic acid. frontiersin.orgnih.gov The subsequent degradation of phenylacetic acid would then proceed via the pathways described above. Many microorganisms, including various bacteria and fungi, are known to produce such hydrolytic enzymes. frontiersin.orgasm.org

Identification and Isolation of Microbial Degraders

A wide variety of microorganisms capable of degrading phenylacetate and its derivatives have been isolated from diverse environments, including soil and aquatic systems. nih.govtandfonline.com

Bacterial Degraders:

Numerous bacterial species have been identified that can utilize phenylacetic acid as their sole source of carbon and energy. These belong to a range of genera, demonstrating the widespread nature of this metabolic capability.

Pseudomonas species: P. putida is a well-studied model organism for phenylacetate degradation. nih.govpnas.org

Escherichia coli : The paa gene cluster and the complete aerobic degradation pathway have been elucidated in E. coli K12. nih.govpnas.org

Bacillus species: Several isolates from soil capable of degrading phenylacetic acid have been identified as belonging to the genus Bacillus. nih.gov

Rhodococcus species: Strains of Rhodococcus have also been isolated for their ability to break down phenylacetic acid. nih.gov A Rhodococcus strain was also found to degrade polyethylene, with proteomics analysis indicating the involvement of the phenylacetate metabolism pathway. acs.org

Acinetobacter species: This genus includes strains capable of phenylacetate degradation. nih.gov The paa operon in Acinetobacter baumannii has been shown to be regulated in response to antibiotic stress. nih.gov

Azoarcus evansii : This bacterium can metabolize phenylacetate under both aerobic and anaerobic conditions. nih.gov

Sphingopyxis species: A strain isolated from Lake Taihu, Sphingopyxis sp. YF1, was shown to effectively degrade phenylacetic acid. tandfonline.comresearchgate.net

Ottowia caeni : A novel species isolated from sludge, was identified as a phenylacetic acid degrading bacterium. microbiologyresearch.orgmicrobiologyresearch.org

Fungal Degraders:

Fungi are also significant degraders of aromatic compounds, including phenylacetate.

Ascomycetes and Basidiomycetes: These are the major groups of fungi known to cause soft rot and white rot, respectively, and are efficient degraders of complex aromatic polymers like lignin. unl.pt

Akanthomyces muscarius : Strain AM1091 was identified as a highly efficient degrader of phenylacetate. nih.gov

Trametes versicolor and Paecilomyces hepiali : These fungal strains were also found to efficiently remove phenylacetate from liquid cultures. nih.gov

Marine Fungi: Fungi from the genera Aspergillus, Penicillium, and Cladosporium isolated from marine environments have been shown to biotransform phenylacetonitrile (B145931) to 2-hydroxyphenylacetic acid, indicating a capacity to metabolize related structures. nih.gov

Mammalian Metabolism and Biotransformation Studies

In mammals, this compound, as an ester, would first undergo hydrolysis. The resulting phenylacetate is a naturally occurring metabolite. targetmol.com

Investigation of Pathways in Lipid and Fatty Acid Metabolism Relevant to Esters

The initial and crucial step in the metabolism of an ester like this compound is its hydrolysis into an alcohol (octanol) and a carboxylic acid (phenylacetic acid). This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES) . nih.govcapes.gov.br

Carboxylesterases are a superfamily of serine hydrolases that are broadly distributed in mammalian tissues, with high concentrations in the liver. nih.govcdnsciencepub.comjst.go.jp They play a dual role in metabolizing a wide array of xenobiotics, including drugs and environmental chemicals, as well as endogenous compounds like lipid esters. jst.go.jpexlibrisgroup.com

Role in Lipid Metabolism: Carboxylesterases are integral to lipid and energy homeostasis. nih.gov They possess hydrolase activity against various lipids, including triacylglycerols (triglycerides) and diacylglycerols. nih.gov For instance, human CES1 and CES2 have demonstrated triacylglycerol hydrolase activity. nih.gov

Substrate Specificity: These enzymes exhibit broad substrate specificity, enabling them to hydrolyze esters with diverse chemical structures. nih.gov This suggests they are capable of hydrolyzing this compound.

Tissue Distribution: The primary site of this metabolism is the liver, which is rich in carboxylesterases. cdnsciencepub.com

The hydrolysis of this compound would release octanol and phenylacetic acid. The octanol would likely enter fatty acid metabolism pathways, while the phenylacetic acid would be further processed as described in the following section.

Role of Related Phenylacetates as Metabolites

Phenylacetate is not a foreign compound to the mammalian body; it is an endogenous metabolite derived from the amino acid phenylalanine. atamankimya.comwikipedia.org Gut microbiota also contribute to the body's pool of phenylacetate through the degradation of dietary phenylalanine. acs.orgnih.gov

Once formed, either from endogenous production or from the hydrolysis of a precursor like this compound, phenylacetic acid undergoes further biotransformation, primarily in the liver and kidneys. acs.orgnih.gov

Activation to Phenylacetyl-CoA: Similar to the initial step in microbial degradation, phenylacetate is first activated to phenylacetyl-CoA. smpdb.ca This reaction is catalyzed by an acyl-coenzyme A synthetase. smpdb.ca

Conjugation with Amino Acids: The primary metabolic fate of phenylacetyl-CoA in mammals is conjugation with an amino acid. acs.org

In humans and other primates, phenylacetyl-CoA primarily conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGln) . acs.orgnih.gov This reaction is catalyzed by the enzyme glycine (B1666218) N-acyltransferase. smpdb.ca

In most other mammals, including rodents, phenylacetyl-CoA is conjugated with glycine to form phenylacetylglycine (PAGly) . acs.orgsciety.org

Excretion: These conjugated metabolites, being water-soluble, are then readily excreted in the urine. wikipedia.orgsmpdb.ca

The gut microbiota-derived metabolite phenylacetylglutamine has gained significant attention in clinical research, as elevated plasma levels have been associated with cardiovascular diseases, including heart failure. acs.orgresearchgate.netahajournals.org

Biological Activities and Molecular Interactions of this compound

Investigation of Organoleptic Effects in Biological Contexts

This compound is a carboxylic ester recognized for its distinct sensory characteristics. chemicalbook.com In biological contexts, its organoleptic properties are primarily related to olfaction (sense of smell) and gustation (sense of taste). The compound is described as a colorless, viscous liquid. nih.gov

The odor profile of this compound is complex and has been described with a variety of notes. It is generally characterized as having a mild, sweet-floral scent with woody, orange, and rose-like nuances. nih.gov Other descriptors include earthy, rooty, basil, and honey notes. thegoodscentscompany.comthegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile simply as floral. nih.gov This combination of scents makes it a versatile ingredient in the fragrance industry. cymitquimica.com

While less emphasized than its odor, the taste of this compound is also a key aspect of its organoleptic profile, particularly in its application as a food additive. nih.gov It is used as a flavoring agent or adjuvant in various food products. nih.gov

Table 1: Organoleptic Descriptors of this compound

Descriptor CategorySpecific NotesSource(s)
Overall Scent Mild, sweet-floral, pleasant, fruity nih.gov, cymitquimica.com
Floral Notes Rose, bois de rose nih.gov, thegoodscentscompany.com
Fruity/Citrus Notes Orange nih.gov,
Earthy/Herbal Notes Earthy, rooty, basil thegoodscentscompany.com,
Sweet Notes Honey thegoodscentscompany.com, thegoodscentscompany.com
FEMA Profile Floral nih.gov

Research into its Role in Flavor and Aroma Compound Formation and Perception

This compound's role as a flavor and aroma compound is supported by its identification in various natural products. It is recognized as a volatile aroma component in certain types of honey, such as yellow box honey and blue gum honey. nih.gov Its presence contributes to the complex and desirable sensory profiles of these foods. The compound is formally recognized as a flavoring agent by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov

The perception of this compound and similar esters by the olfactory system is an area of active research. The interaction between an odorant molecule's functional group and its hydrocarbon structure is crucial for how it is perceived. nih.gov Studies on aliphatic esters have shown that the olfactory discrimination ability in both humans and squirrel monkeys is correlated with the carbon chain length of the alcohol and acid groups of the ester. oup.com This suggests that subtle changes in the molecular structure of esters like this compound can lead to significant differences in perceived aroma. For instance, the addition of a methylene (B1212753) group between the ester bond and the benzene (B151609) ring, as seen when comparing methyl benzoate (B1203000) to methyl phenylacetate, alters the spatial activity pattern in the olfactory bulb, influencing odor perception. nih.gov

Research into quantitative structure-odor relationships (QSOR) aims to predict the odor of a compound based on its molecular structure. researchgate.net For aliphatic esters, topological indices such as the electrotopological state index and shape indices have been shown to be relevant molecular descriptors for predicting odor, highlighting the importance of molecular size and shape in olfaction. researchgate.netperfumerflavorist.com

Exploration of Potential Pharmacological and Biochemical Research Applications

While this compound is primarily used for its organoleptic properties, research into its constituent parts and related ester compounds suggests potential for broader biochemical and pharmacological applications.

The parent acid, phenylacetic acid (PAA), has been investigated for its biological activities. PAA isolated from Bacillus megaterium has demonstrated antibacterial activity against plant pathogens like Agrobacterium tumefaciens. nih.gov The proposed mechanism involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting key enzymes in the tricarboxylic acid (TCA) cycle. nih.gov Phenylacetic acid has also been studied for its effects on biochemical parameters, such as inducing a reduction in blood sugar in animal models. inchem.org Furthermore, phenylacetate, a metabolite of phenylalanine, has been shown to induce differentiation, growth inhibition, and apoptosis in tumor cells in some studies. atamanchemicals.com

Esters of phenylacetic acid have been explored in various research contexts. For example, phenylacetate derivatives have been investigated for potential antimicrobial and anticancer properties. ontosight.ai In enzymology, various phenylacetate esters are used as substrates to study the activity and specificity of enzymes like esterases and lipases. sld.cunih.govresearchgate.net For instance, immobilized esterases from the sea anemone Stichodactyla helianthus have been shown to hydrolyze pharmacologically relevant esters. sld.cu The activity of lipases from sources like Thermomyces lanuginosus and Rhizomucor miehie has been tested using methyl phenylacetate as a substrate to compare the efficacy of different immobilization techniques. researchgate.net

Table 2: Investigated Biological Activities of Phenylacetic Acid and Related Esters

Compound/ClassInvestigated ActivityResearch Context/FindingSource(s)
Phenylacetic Acid (PAA) AntibacterialActive against plant pathogens (A. tumefaciens) by disrupting cell membranes and metabolic enzymes. nih.gov
Phenylacetic Acid (PAA) HypoglycemicReduced blood sugar levels in guinea pigs and rabbits. inchem.org
Phenylacetate AntineoplasticInduces differentiation, growth inhibition, and apoptosis in some tumor cell studies. , atamanchemicals.com
Phenylacetate Esters Enzyme SubstratesUsed to characterize the hydrolytic activity of lipases and esterases. sld.cu, researchgate.net
Phenylacetate Derivatives Antimicrobial/AnticancerExplored for potential biological activities. ontosight.ai

Studies on Structure-Activity Relationships in Biological Systems

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure influences its biological activity. For phenylacetate esters, these studies are crucial for understanding everything from olfactory perception to potential therapeutic effects.

Beyond olfaction, SAR is critical in pharmacological research. For example, in the development of P2X3 receptor antagonists, the length of an aliphatic chain on a core structure was found to be a critical determinant of activity. An octyl chain, in one instance, was found to completely abolish the biological activity of a compound, demonstrating the sensitivity of receptor-ligand interactions to structural modifications. core.ac.uk Similarly, studies on the antimicrobial activity of phenolic esters have shown that the parent acids, such as phenylacetic acid, can sometimes exhibit greater inhibitory effects than their corresponding esters (e.g., ethyl phenylacetate), indicating that the esterification can modulate biological activity. mdpi.com

The enzymatic hydrolysis of esters is also highly dependent on structure. The activity of lipases can vary significantly depending on the substrate's structure. For example, lipases immobilized on certain supports showed different levels of activity when hydrolyzing ethyl hexanoate (B1226103) versus the more complex methyl phenylacetate or methyl mandelate, highlighting the enzyme's substrate specificity. researchgate.net

Environmental Fate and Ecotoxicological Research of Octyl Phenylacetate

Environmental Persistence and Degradation Dynamics

The persistence of octyl phenylacetate (B1230308) in the environment is determined by its susceptibility to breakdown through both abiotic and biotic processes. These degradation dynamics dictate the compound's concentration and potential for impact over time in various environmental matrices.

Hydrolytic and Photolytic Degradation Studies

Abiotic degradation pathways, including hydrolysis and photolysis, are significant in determining the environmental fate of many organic chemicals.

Hydrolysis: The ester linkage in octyl phenylacetate is susceptible to hydrolysis, breaking the molecule into its constituent parts: n-octanol and phenylacetic acid. The rate of this reaction is highly dependent on pH. While direct experimental data for this compound is limited, estimations for structurally similar esters provide insight into its likely behavior. For example, the estimated hydrolysis half-life for octyl acetate (B1210297) is 3 years at a neutral pH of 7 and shortens to 122 days at a more alkaline pH of 8, indicating that hydrolysis is slow under neutral conditions but accelerates with increasing alkalinity. nih.gov Studies on other esters show that hydrolytic half-lives can range from days to thousands of years depending on the specific structure and pH. core.ac.uk Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with activity, are often employed to estimate hydrolysis rates for data-poor compounds like perfluorinated esters, and such models could be applied to this compound. acs.org

Biodegradation in Aquatic and Terrestrial Ecosystems

Biodegradation is a critical process for the removal of organic compounds from the environment. For this compound, this process is expected to occur in a stepwise manner, beginning with the cleavage of the ester bond.

The most probable initial step in the biodegradation of this compound is enzymatic hydrolysis, catalyzed by esterase enzymes present in various microorganisms, to yield n-octanol and phenylacetic acid (PAA). Following this initial cleavage, the resulting products are degraded through separate, well-established metabolic pathways.

Phenylacetic Acid (PAA) Degradation: PAA is a common intermediate in the metabolism of various aromatic compounds. frontiersin.org Its aerobic degradation is extensively studied and typically initiated by ligation to coenzyme A (CoA), forming phenylacetyl-CoA. researchgate.net This activation step is catalyzed by phenylacetate-CoA ligase, an enzyme encoded by the paaK gene. nih.gov The subsequent breakdown of the aromatic ring proceeds through a unique epoxidation pathway, ultimately yielding central metabolites like succinyl-CoA and acetyl-CoA, which can enter the Krebs cycle for complete mineralization to carbon dioxide and water. nih.govethz.ch This pathway is found in a significant percentage of bacteria, including species of Pseudomonas and Escherichia coli. ethz.ch Under anaerobic conditions, PAA can also be degraded, for instance by the denitrifying bacterium Thauera aromatica, which converts it to another central intermediate, benzoyl-CoA. ethz.chd-nb.info

n-Octanol Degradation: The 8-carbon alcohol, n-octanol, is expected to be readily biodegradable. Microorganisms would likely metabolize it through oxidation to the corresponding aldehyde (octanal) and then to the carboxylic acid (octanoic acid), which can then enter the β-oxidation pathway for fatty acids to be mineralized.

This cooperative biochemical degradation, where different microbial species may be involved in breaking down the intermediate products, is a common feature in the complete mineralization of complex organic molecules in the environment. researchgate.net

Transport and Distribution Mechanisms in Environmental Compartments

The movement and partitioning of this compound through soil, water, and air are governed by its physical and chemical properties. These properties, summarized in the table below, indicate how the compound is likely to behave upon release into the environment.

Table 1: Physicochemical Properties of this compound

PropertyEstimated ValueReference
Molecular FormulaC16H24O2 chemsrc.comnih.gov
Molecular Weight248.36 g/mol nih.gov
Boiling Point315-331 °C at 760 mmHg chemsrc.comthegoodscentscompany.com
Water Solubility0.4678 mg/L at 25 °C thegoodscentscompany.com
Vapor Pressure0.000161 mmHg at 25 °C chemsrc.comthegoodscentscompany.comparchem.com
logP (Octanol-Water Partition Coefficient)5.3 - 5.5 nih.govthegoodscentscompany.comhmdb.ca

Adsorption and Leaching Characteristics in Soil Matrices

The tendency of a chemical to bind to soil particles versus remaining in the soil water determines its mobility and potential to leach into groundwater. This behavior is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc).

For this compound, a QSAR-estimated log Koc value is 2.98, which corresponds to a Koc of 954.8 L/kg. europa.eu According to common classification schemes, a Koc value in this range (between 500 and 2000) indicates low mobility in soil. chemsafetypro.com This suggests that this compound will have a tendency to adsorb to the organic matter in soil and sediment rather than moving readily with soil water. europa.euchemsafetypro.com This strong adsorption potential is further supported by the compound's high octanol-water partition coefficient (logP > 5), which indicates its lipophilic (fat-loving) nature and preference for organic phases over aqueous ones. nih.govthegoodscentscompany.com Therefore, the potential for this compound to leach into groundwater is considered to be low.

Volatilization Studies and Atmospheric Transport

Volatilization from water to the atmosphere is another important environmental transport pathway. This tendency is assessed using the Henry's Law constant, which relates the partial pressure of a substance in the air to its concentration in water. copernicus.org

Based on its low estimated vapor pressure (0.000161 mmHg) and low water solubility (0.4678 mg/L), this compound has a low tendency to volatilize from moist soil or water surfaces. cymitquimica.comchemsrc.comthegoodscentscompany.com The Henry's Law constant (H) can be estimated from these properties. A low H value indicates that the compound prefers to remain in the water phase rather than partitioning into the air. Consequently, long-range atmospheric transport of this compound is not expected to be a significant environmental fate process.

Ecotoxicological Impact Assessment Methodologies and Research Models

Assessing the ecotoxicological impact of chemicals, particularly those with limited empirical data like this compound, often relies on predictive models and a battery of standardized bioassays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: For esters, QSAR models are a primary tool for filling data gaps. nih.gov These computational models predict a chemical's toxicity based on its molecular structure. nih.gov Methods such as Genetic Algorithm-Multiple Linear Regression (GA-MLR) are used to develop models that can estimate aquatic toxicity endpoints, such as the 50% growth inhibition concentration (IGC50) towards organisms like the ciliate Tetrahymena pyriformis. nih.govresearchgate.net Such models can be used to create an integrated aquatic toxicity index for esters, allowing for their screening and prioritization based on predicted risk directly from their chemical structure. nih.gov

Ecotoxicological Research Models: When experimental testing is conducted, a suite of bioindicator organisms representing different trophic levels and ecosystems is used. mdpi.com For aromatic and ester compounds, these research models and assessment batteries often include:

Aquatic Invertebrates: The water flea Daphnia magna is a standard model organism for acute and chronic toxicity testing in freshwater ecosystems. mdpi.com Immobility is a key endpoint measured in these tests.

Algae: Unicellular algae such as Raphidocelis subcapitata (freshwater) and Phaeodactylum tricornutum (marine) are used to assess phytotoxicity by measuring growth inhibition. mdpi.comnih.gov

Bacteria: Luminescent bacteria like Aliivibrio fischeri are employed in rapid screening tests where a reduction in light output indicates toxicity. mdpi.comnih.gov

Fish: For vertebrate toxicity, species like the zebrafish (Danio rerio) may be used in subchronic tests to evaluate potential impacts. oup.com

These methodologies allow researchers to assess the potential for adverse effects on various organisms and understand the relationship between a compound's structure and its ecotoxicity, which is essential for a comprehensive environmental risk assessment. nih.govnih.gov

Analytical Methodologies for Octyl Phenylacetate Quantification and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating octyl phenylacetate (B1230308) from complex mixtures, enabling its precise measurement and identification. Gas and liquid chromatography are the most prevalent techniques utilized for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like octyl phenylacetate. gcms.cz Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying this ester in complex samples such as essential oils, food products, and fragrance formulations. gcms.czmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column. An inert carrier gas, such as helium, facilitates the movement of the analytes through the column. acs.org The separation is based on the differential partitioning of the compounds between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). For this compound and other fragrance compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used. mdpi.com

The temperature of the GC oven is programmed to increase over time, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. mdpi.com After separation in the GC column, the eluted compounds enter the mass spectrometer. In the MS source, molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam (commonly 70 eV). mdpi.comacs.org This process causes the molecules to fragment into a pattern of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint." The mass spectrum for this compound shows a characteristic base peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C7H7]+), and other significant fragments. nih.govhmdb.ca

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against a reference library, such as the NIST Mass Spectral Library. mdpi.com Quantification can be performed by creating a calibration curve using standards of known concentrations.

Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), offer even greater resolving power for extremely complex samples like tobacco leaves or specialty beers. acs.orguliege.be This technique uses two different columns for separation, providing enhanced separation capacity and sensitivity, which is beneficial for detecting trace amounts of this compound among hundreds of other volatile organic compounds. acs.orguliege.be

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

ParameterValue/DescriptionReference
GC SystemAgilent 7820A GC mdpi.com
ColumnHP-5ms (30 m × 0.25 mm × 0.25 µm) mdpi.com
Carrier GasHelium at a constant flow rate of 1.0 mL/min acs.org
Oven ProgramInitial 40°C for 4 min, ramp at 2°C/min to 220°C, then at 8°C/min to 270°C, hold for 7.25 min mdpi.com
MS SystemAgilent 5977B MS mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.comacs.org
Mass Rangem/z 35–350 mdpi.com
Injector Temperature250°C acs.org

While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for non-volatile or thermally labile phenylacetate derivatives. It is a cornerstone technique for the analysis of many pharmaceutical compounds and can be readily applied to phenylacetates. researchgate.netmanipal.edu

In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation occurs based on the analyte's interaction with the stationary and mobile phases. For phenylacetic acid and its esters, reversed-phase HPLC (RP-HPLC) is the most common mode. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. manipal.edu

Detection in HPLC is often accomplished using an ultraviolet (UV) detector, as the phenyl group in phenylacetates absorbs UV light. nih.gov The wavelength for detection is typically set around 210-215 nm for maximum sensitivity to the phenylacetyl moiety. nih.gov More advanced detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). This provides higher selectivity and allows for the determination of molecular weight, which aids in structure confirmation. sielc.comresearchgate.net For LC-MS applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com

Method development for HPLC analysis of phenylacetates involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation (resolution) between the target analyte and other components in the sample matrix. manipal.edu For instance, a method for analyzing phenylacetic acid uses a C18 column with a mobile phase of acetonitrile and a phosphoric acid buffer, with UV detection at 215 nm. Similar conditions, with adjustments to the mobile phase gradient, could be adapted for the more non-polar this compound.

Table 2: Typical HPLC Conditions for Phenylacetic Acid Analysis

ParameterValue/DescriptionReference
ColumnAscentis® C18 (15 cm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and 20 mM phosphoric acid (25:75)
Flow Rate1.0 mL/min researchgate.net
Column Temperature35 °C
DetectorUV at 215 nm
Injection Volume5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be used for quantification. These methods analyze the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity of this compound.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the octyl chain and the phenylacetyl group. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The two methylene (B1212753) protons adjacent to the phenyl ring (-CH₂-Ph) would produce a singlet at around δ 3.6 ppm. rsc.org The protons of the octyl chain would show a series of signals, with the methylene protons next to the ester oxygen (-O-CH₂-) appearing as a triplet around δ 4.0-4.1 ppm. The terminal methyl group (-CH₃) of the octyl chain would be a triplet at approximately δ 0.9 ppm. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a signal for the carbonyl carbon (C=O) of the ester would be observed around δ 171 ppm. rsc.org The carbons of the phenyl ring would appear in the δ 127-134 ppm region. rsc.org The methylene carbon attached to the phenyl group would be found near δ 41 ppm, while the methylene carbon of the octyl group attached to the ester oxygen would resonate around δ 65 ppm. rsc.org The remaining carbons of the octyl chain would have signals in the upfield region of the spectrum.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

SpectrumFunctional GroupExpected Chemical Shift (ppm)Reference
¹H NMRAromatic (C₆H₅)~7.2-7.4 rsc.org
Methylene (Ph-CH₂)~3.6 rsc.org
Ester Methylene (O-CH₂)~4.0-4.1 rsc.org
Terminal Methyl (CH₃)~0.9 rsc.org
¹³C NMRCarbonyl (C=O)~171 rsc.org
Aromatic (C₆H₅)~127-134 rsc.org
Methylene (Ph-CH₂)~41 rsc.org
Ester Methylene (O-CH₂)~65 rsc.org

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its bonds.

The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which for phenylacetate esters appears around 1730-1750 cm⁻¹. nih.gov Another key absorption is the C-O stretching vibration of the ester linkage, which typically results in two bands in the region of 1300-1000 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic octyl chain (just below 3000 cm⁻¹). nih.gov Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. nih.gov Public databases like PubChem provide reference IR spectra for this compound, often obtained on neat samples using a capillary cell. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching>3000 google.com
Aliphatic C-HStretching2850-2960 google.com
Ester C=OStretching~1735 nih.govgoogle.com
Aromatic C=CStretching1450-1600 nih.gov
Ester C-OStretching1000-1300 google.com

Beyond standard EI-MS, advanced mass spectrometry techniques offer enhanced capabilities for the analysis of this compound. These methods can provide higher resolution, more detailed structural information, and improved quantification. acs.org

High-Resolution Mass Spectrometry (HRMS), often coupled with GC or LC, can measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of the parent ion and its fragments, providing unambiguous identification of this compound (C₁₆H₂₄O₂), which has a monoisotopic mass of 248.17763 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) is another powerful technique. In MS/MS, a specific ion (a precursor ion) from the first mass spectrometer is selected, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass spectrometer. This process can be used to confirm the structure of an analyte and to improve selectivity and sensitivity in complex matrices by using techniques like Selected Reaction Monitoring (SRM).

Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS. acs.org Unlike EI, ESI typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. Fourier Transform Mass Spectrometry (FTMS) is known for its high-resolution and mass accuracy capabilities and can be coupled with external ionization sources like ESI for precise quantification of biomolecules and other organic compounds. acs.org These advanced MS techniques are crucial in metabolomics and the comprehensive characterization of complex natural products where this compound might be a component. fmach.it

UV-Visible Spectroscopy in Reactive Extraction and Binding Studies

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the study of reactive extraction and binding equilibria involving this compound. This method relies on the principle that the formation of a complex between this compound and an extractant or a binding molecule can lead to changes in the electronic environment of the chromophores within the molecule, resulting in a measurable change in the UV-Vis absorbance spectrum. andreabellelli.it

In reactive extraction processes, UV-Vis spectroscopy can be used to monitor the transfer of a solute from an aqueous phase to an organic phase containing a reactive extractant. researchgate.netscispace.com For instance, in the extraction of phenylacetic acid, a compound closely related to this compound, UV-Vis spectroscopy helps in quantifying the concentration of the acid in the aqueous phase, thereby determining the efficiency of the extraction. scispace.com The formation of an acid-extractant complex in the organic phase can be observed through spectral shifts or changes in absorbance intensity. researchgate.net This technique is particularly useful for determining the distribution coefficient and the stoichiometry of the extracted complex. nih.gov Although direct studies on this compound are not prevalent, the principles applied to similar carboxylic acids and their esters are transferable. The phenyl group in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

Similarly, UV-Vis spectroscopy is a fundamental tool for investigating the binding interactions between a molecule and a substrate, such as DNA or proteins. mdpi.comresearchgate.net The binding process can be monitored by titrating a solution of the molecule with increasing concentrations of the binding substrate and recording the corresponding changes in the UV-Vis spectrum. mdpi.com Hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effects, as well as bathochromic (red shift) or hypsochromic (blue shift) shifts of the maximum absorption wavelength (λmax), can indicate the mode and strength of the interaction. researchgate.net From these titration data, binding constants (Kb) can be calculated, providing quantitative information about the affinity between the interacting species. mdpi.com

Table 1: Application of UV-Visible Spectroscopy in Extraction and Binding Studies

Application Principle Parameters Determined Observed Spectral Changes
Reactive Extraction Monitoring the concentration change of the solute (this compound) in one phase as it complexes with an extractant and moves to the other phase. researchgate.netscispace.com Distribution coefficient, Extraction efficiency, Stoichiometry of the complex. nih.gov Change in absorbance intensity corresponding to concentration change. scispace.com

| Binding Studies | Observing spectral changes of this compound upon interaction with a binding partner (e.g., macromolecules). andreabellelli.itmdpi.com | Binding constant (Kb), Stoichiometry of binding. mdpi.com | Hyperchromism, Hypochromism, Bathochromic shift, Hypsochromic shift. researchgate.net |

Development of Advanced Detection and Quantification Protocols

While UV-Vis spectroscopy is useful, more advanced and sensitive methods have been developed for the precise detection and quantification of esters like this compound, especially in complex matrices. These protocols offer higher selectivity, lower detection limits, and the ability to perform simultaneous analysis of multiple compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry for separating and quantifying components in a mixture. mdpi.com For compounds like this compound, HPLC coupled with a Photodiode-Array (PDA) detector offers a robust method. A PDA detector can acquire the entire UV-Vis spectrum for each point in the chromatogram, enhancing peak identification and purity assessment. mdpi.com A more advanced approach involves coupling HPLC with Mass Spectrometry (MS) , a technique known as LC-MS. mdpi.com LC-MS provides high sensitivity and selectivity by separating compounds based on their mass-to-charge ratio, allowing for definitive identification and quantification even at trace levels. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile and semi-volatile compounds like this compound. unime.it The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer provides detailed structural information by fragmenting the analyte molecule and analyzing the resulting fragmentation pattern, which serves as a molecular fingerprint. nih.gov This method is widely used for the identification and quantification of flavor and fragrance compounds, including esters. unime.it

Other sophisticated techniques include Capillary Electrophoresis (CE) , which separates ions based on their electrophoretic mobility. When coupled with sensitive detectors like Pulsed Electrochemical Detection (ECD) , CE can offer rapid analysis with minimal sample volume, presenting an alternative for the analysis of relevant phenolic compounds. researchgate.net The development of such methods is driven by the need for faster, more efficient, and highly sensitive analytical protocols for quality control and research. mdpi.com

Table 2: Comparison of Advanced Analytical Methods for this compound

Method Principle Detector(s) Advantages Primary Application
HPLC Separation based on differential partitioning between a mobile and a stationary phase. mdpi.com Photodiode-Array (PDA), Mass Spectrometry (MS). mdpi.commdpi.com High resolution, suitable for non-volatile compounds, quantitative accuracy. mdpi.com Quantification in complex mixtures like cosmetics or food. mdpi.com
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection. unime.it Mass Spectrometer (MS). nih.gov High sensitivity, definitive identification through fragmentation patterns, excellent for volatile compounds. unime.itnih.gov Identification and quantification of volatile and semi-volatile compounds in various samples.

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. researchgate.net | Electrochemical Detection (ECD), UV-Vis. researchgate.net | High efficiency, fast analysis, small sample volume. researchgate.net | Analysis of charged or polar compounds. |

Theoretical and Computational Chemistry Approaches in Octyl Phenylacetate Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies for fragrance esters like octyl phenylacetate (B1230308) are primarily focused on understanding their physical properties and conformational dynamics. While specific molecular dynamics (MD) simulation studies exclusively on octyl phenylacetate are not widely published, the methodologies are well-established for this class of compounds. Such simulations would model the behavior of this compound in various environments, such as in solution or at interfaces, to predict properties like solubility and membrane permeability.

The conformational flexibility of this compound, arising from the rotatable bonds in the octyl chain and the ester linkage, is a key area of investigation. Understanding the accessible conformations is crucial, as the three-dimensional shape of the molecule governs its interaction with biological receptors, such as olfactory receptors or metabolic enzymes. Computational models can predict the lowest energy conformations and the rotational energy barriers between them.

Publicly available databases provide a wealth of computed molecular properties that serve as the foundation for more complex modeling. These properties are calculated using established computational methods and are critical for developing structure-activity relationships.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Weight 248.36 g/mol PubChem
XLogP3 5.3 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 10 PubChem
Exact Mass 248.177630004 Da PubChem
Topological Polar Surface Area 26.3 Ų PubChem
Heavy Atom Count 18 PubChem

This table is interactive. Click on the headers to sort the data.

These descriptors are fundamental inputs for a wide range of predictive models, from physical property estimation to toxicological endpoint prediction. The high value of XLogP3, a measure of lipophilicity, suggests that this compound is likely to partition into fatty tissues, a critical parameter for assessing bioaccumulation potential.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and chemical reactivity of molecules like this compound. While specific DFT studies on this compound are not prominent in the literature, research on structurally similar fragrance esters provides a clear framework for the expected findings. uninsubria.itnih.gov

These calculations can determine the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized through an electrostatic potential (ESP) map, where nucleophilic sites (prone to attack by electron-seeking species) and electrophilic sites (prone to attack by electron-donating species) can be identified. For this compound, the carbonyl oxygen of the ester group would be an electron-rich, nucleophilic center, while the carbonyl carbon would be an electrophilic center.

Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Table 2: Conceptual Quantum Chemical Data for this compound

Parameter Conceptual Description Predicted Relevance for this compound
HOMO Energy Energy of the highest energy orbital containing electrons; relates to the ability to donate electrons. The phenyl ring and the non-bonding orbitals of the ester oxygen would likely contribute significantly to the HOMO.
LUMO Energy Energy of the lowest energy orbital without electrons; relates to the ability to accept electrons. The LUMO is expected to be localized on the π* anti-bonding orbital of the phenyl ring and the carbonyl group.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; an indicator of chemical reactivity. As an ester with a stable phenyl group, a moderately large gap would be expected, indicating relative stability under normal conditions.

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the molecule's surface. | Would show negative potential around the carbonyl oxygen and positive potential around the carbonyl carbon and acidic protons. |

This table is interactive and provides a conceptual overview based on the structure of this compound.

These quantum-derived descriptors are not only fundamental to understanding reactivity but are also used as inputs for more sophisticated Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

In Silico Prediction of Biological Activities and Environmental Fate Parameters

In silico models, particularly QSARs, are instrumental in predicting the biological activities and environmental fate of fragrance materials, thereby filling data gaps and prioritizing substances for further testing. nih.govresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a chemical and a specific endpoint, such as toxicity or biodegradability.

For fragrance materials like this compound, QSAR models have been developed for various toxicological endpoints, including oral acute toxicity and cytotoxicity. nih.govresearchgate.netuninsubria.it These models use theoretical molecular descriptors, similar to those in Table 1, to predict the potential toxicity of a compound. The general applicability of such models to esters and fragrance ingredients allows for a reasoned assessment of this compound. uninsubria.it The goal of these predictive approaches is to characterize the toxicological profile of substances for which limited experimental data exist. nih.gov

The environmental fate of this compound can also be assessed using in silico tools. Parameters such as biodegradability, bioaccumulation potential (related to the octanol-water partition coefficient, LogP), and aquatic toxicity are commonly predicted. Given its high lipophilicity (XLogP3 = 5.3), models would likely predict a tendency for this compound to bioaccumulate. nih.gov Biodegradation models, often based on identifying functional groups susceptible to microbial degradation, would target the ester linkage for hydrolysis as a primary degradation pathway.

Table 3: Predicted Environmental and Toxicological Parameters for this compound (Conceptual)

Parameter Prediction Method Predicted Outcome and Rationale
Acute Oral Toxicity QSAR Models for Fragrance Materials Expected to have low acute toxicity, typical for this class of esters used in consumer products. The models correlate toxicity with descriptors like molecular size and lipophilicity. nih.govresearchgate.net
Skin Sensitization Structural Alert Analysis (e.g., OECD QSAR Toolbox) Phenylacetates are not generally associated with strong structural alerts for skin sensitization, but this would be formally evaluated.
Biodegradability Predictive Models (e.g., EPI Suite™) Predicted to be readily biodegradable. The ester bond is susceptible to enzymatic hydrolysis, and the resulting phenylacetic acid and octanol (B41247) are biodegradable.
Bioaccumulation Factor (BCF) QSAR based on LogP High potential for bioaccumulation is predicted due to the high LogP value. nih.gov

| Aquatic Toxicity | Ecotoxicity QSARs for Esters | Moderate toxicity to aquatic organisms is expected, driven by its lipophilicity which facilitates membrane disruption (narcosis). uninsubria.it |

This table presents conceptual predictions based on the chemical structure of this compound and established QSAR methodologies for related compounds. This is for illustrative purposes and does not represent definitive experimental results.

The use of these computational tools is integral to regulatory programs like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, which require comprehensive safety assessments for chemicals. By leveraging theoretical and computational approaches, a robust profile of this compound's properties, reactivity, and potential hazards can be constructed efficiently and ethically, minimizing the need for animal testing.

Future Directions and Emerging Research Avenues for Octyl Phenylacetate

Development of Novel Synthetic Strategies and Biocatalytic Innovations

The synthesis of octyl phenylacetate (B1230308) and related esters is an area of active research, with a significant trend moving towards greener and more efficient biocatalytic methods over traditional chemical synthesis.

Conventional chemical synthesis routes, such as the Knoevenagel condensation used to produce related compounds like octyl phenylcyanoacrylates, provide a basis for production. researchgate.netchemrxiv.org This method involves the piperidine-catalyzed reaction of ring-substituted benzaldehydes with octyl cyanoacetate. researchgate.net Other strategies in organic synthesis that could be adapted for octyl phenylacetate derivatives include the esterification of hydroxyphenylacetic acids followed by O-alkylation or cascade Friedel–Crafts cycli-acylalkylation reactions. nih.govnih.gov

The major focus of innovation, however, lies in biocatalysis, particularly the use of lipases. Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions. Immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) has been identified as a highly effective biocatalyst for producing long-chain alkyl (hydroxy)phenylacetates. acs.org Research shows that lipase-catalyzed transesterification of short-chain alkyl (hydroxy)phenylacetates with long-chain alcohols often results in higher conversion yields and enzyme activities compared to direct esterification. acs.org For instance, the transesterification activity for producing oleyl 4-hydroxy-3-methoxyphenylacetate was found to be up to four times higher than the corresponding esterification activity using Novozym 435. acs.org

Further biocatalytic innovations include the use of whole-cell biocatalysts. Cultures of the yeast Yarrowia lipolytica have been successfully used to synthesize various esters of phenolic compounds, presenting a promising, resource-efficient production method. researchgate.net Additionally, emerging technologies such as ultrasound-assisted synthesis are being explored to enhance reaction rates. Ultrasound has been shown to yield over 97% conversion in the lipase-catalyzed synthesis of octyl ethanoate, a technology that holds potential for the production of this compound. researchgate.net

Table 1: Comparison of Synthetic Approaches for Phenylacetate Esters

Synthetic Strategy Key Features Catalyst/Reagents Potential Advantages Relevant Research Findings
Chemical Synthesis Knoevenagel Condensation Piperidine, Benzaldehydes, Octyl cyanoacetate Well-established, versatile for derivatives Synthesis of novel ring-monosubstituted octyl phenylcyanoacrylates. researchgate.netchemrxiv.org
Biocatalysis (Isolated Enzymes) Lipase-catalyzed transesterification Immobilized Lipase (e.g., Novozym 435) High selectivity, mild conditions, higher yields than esterification. Up to 4-fold higher activity in transesterification vs. esterification for related esters. acs.org
Biocatalysis (Whole-Cell) Fermentation and synthesis Yarrowia lipolytica yeast cultures Utilizes waste streams, cost-effective biocatalyst production. Effective synthesis of esters from phenolic compounds using yeast biomass. researchgate.net
Technology-Enhanced Synthesis Ultrasound-assisted biocatalysis Lipase + Ultrasound Significantly increased reaction rates and yields. High conversion yields (97%) achieved for similar esters like octyl ethanoate. researchgate.net

Advanced Mechanistic Elucidation of Biological and Environmental Transformations

Understanding how this compound behaves and transforms in biological systems and the environment is crucial for assessing its persistence, impact, and potential for bioremediation. Future research is directed at elucidating the specific pathways and mechanisms of its degradation.

The primary transformation pathway for esters in the environment involves hydrolysis, photolysis, and biological degradation. who.int For this compound, the initial step in biodegradation is expected to be hydrolysis, catalyzed by esterase enzymes, which would break the ester bond to yield 1-octanol (B28484) and phenylacetic acid. This is analogous to the microbial degradation of di-n-octyl phthalate, which is initiated by hydrolysis to form the corresponding alcohol and phthalic acid. nih.govresearchgate.net

Following hydrolysis, the resulting products undergo further degradation. The aerobic metabolic pathway for phenylacetic acid is well-studied and begins with its activation to phenylacetyl-coenzyme A (CoA) by the enzyme phenylacetate-CoA ligase. nih.govnih.gov The octanol (B41247) portion would likely be oxidized through pathways common for fatty alcohols.

The environmental fate of related compounds provides further insight. For instance, long-chain alkylphenols, which share structural similarities with potential degradation intermediates, are known to be degraded by microorganisms like Sphingobium xenophagum. researchgate.netresearchgate.net The degradation of these compounds can proceed via an unusual ipso-substitution mechanism, where the alkyl group is cleaved from the phenyl ring. researchgate.netresearchgate.net The persistence and bioaccumulation of this compound and its metabolites are influenced by factors such as volatility; higher, long-chain esters are generally less volatile than their short-chain counterparts. who.int

Exploration of New Functional Applications in Academic Research

While commercially valued as a fragrance, the molecular structure of this compound is being explored for new functional roles in materials science and medicinal chemistry.

In polymer chemistry , derivatives of this compound are being used to create novel polymers. For example, various octyl phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene. researchgate.netchemrxiv.org This research opens up possibilities for developing new copolymer materials with tailored properties, potentially for applications in coatings or specialty plastics.

In medicinal chemistry and drug discovery , the phenylacetate structural motif is proving to be a valuable scaffold.

Anticancer Research : O-alkylated phenylacetate esters have been synthesized as key intermediates in the development of novel phenethyl-based antitumor phospholipids. nih.gov These compounds are designed to target specific cellular pathways, such as downregulating p38 mitogen-activated protein kinase. nih.gov

Antimicrobial Development : Ionic liquids incorporating a phenylacetate anion and an octyl side chain have been synthesized and tested for their antibacterial properties. researchgate.net These compounds show that a unique combination of cation and anion can lead to effective antibacterial activity, suggesting a role for this compound-derived structures in the development of new antimicrobial agents. researchgate.net

Neurodegenerative Disease Research : The phenylacetic acid structure has been integrated into hybrid molecules designed to combat Alzheimer's disease. mdpi.com By combining brominated phenylacetic acid with another compound, tacrine (B349632), researchers have created new inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and amyloid-β aggregation, which are key targets in Alzheimer's therapy. mdpi.com

These emerging applications highlight a shift in the perception of this compound, from a simple fragrance ingredient to a versatile chemical building block for advanced materials and therapeutic agents.

Development of Integrated Analytical and Computational Frameworks for Comprehensive Understanding

To support the expanding research into this compound, advanced analytical and computational methods are being developed and integrated to provide a more holistic understanding of the molecule.

Integrated Analytical Frameworks are moving beyond simple identification to detailed profiling and comparative analysis.

Advanced Chromatography and Spectrometry : Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for analysis. nih.govdiva-portal.org This is often coupled with sample preparation techniques like headspace solid-phase microextraction (HS-SPME) for analyzing volatile compounds in complex matrices. mdpi.com More advanced techniques like ion mobility spectrometry (IMS) are also being employed, which can separate ions based on their size and shape, providing an additional dimension of analysis. mdpi.com

Multivariate Data Analysis : The large datasets generated by these techniques necessitate sophisticated data analysis. Statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to visualize and interpret complex chemical profiles, allowing researchers to identify significant differences between samples. mdpi.com

Computational Frameworks are increasingly used to predict properties, understand mechanisms, and guide experimental design.

Quantum Chemistry : Methods like Density Functional Theory (DFT) are used to model molecular structures and elucidate reaction mechanisms at the atomic level. researchgate.net For example, DFT calculations have been used to investigate the mechanism of antibacterial activity for ionic liquids containing the phenylacetate anion. researchgate.net

Molecular Docking and In Silico Screening : In drug discovery applications, computational docking is used to predict how molecules like phenylacetate derivatives will bind to biological targets such as enzymes or receptors. nih.gov This helps in prioritizing candidates for synthesis and biological testing.

Predictive Databases and Models : A wealth of information is available in publicly accessible databases like PubChem, ChEMBL, and the Human Metabolome Database (HMDB). hmdb.canih.govepa.gov These resources provide computed properties (e.g., partition coefficients, molecular weight) and links to experimental data. nih.govepa.gov This data can be integrated into Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity or toxicity, facilitating a comprehensive assessment of the chemical. diva-portal.orgepa.gov

Table 2: Integrated Frameworks for this compound Research

Framework Component Technique/Tool Purpose Example Application
Analytical HS-SPME-GC-MS Identification and quantification of volatile compounds. Characterizing the aroma profile of samples containing various esters. mdpi.com
Analytical Ion Mobility Spectrometry (IMS) Separation and analysis of ions based on mobility. Providing additional analytical dimension for complex mixtures. mdpi.com
Analytical Principal Component Analysis (PCA) Statistical analysis and visualization of large datasets. Differentiating between samples based on their volatile compound profiles. mdpi.com
Computational Density Functional Theory (DFT) Elucidation of electronic structure and reaction mechanisms. Investigating the mechanism of antibacterial activity of phenylacetate-containing ionic liquids. researchgate.net
Computational Molecular Docking Predicting binding affinity of a molecule to a target protein. Screening phenylacetate derivatives for potential as enzyme inhibitors. nih.gov
Computational QSAR / Predictive Databases Predicting biological activity and toxicity from chemical structure. Assessing properties and potential hazards using data from sources like ChEMBL and PubChem. nih.govepa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Octyl phenylacetate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of phenylacetic acid with 1-octanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (temperature: 100–120°C; time: 4–6 hours) should be optimized to achieve yields >85%. Purification involves fractional distillation under reduced pressure (boiling point: ~250–260°C) or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires GC-MS or NMR analysis .

Q. Which analytical techniques are most reliable for identifying and characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR (δ 0.88 ppm for terminal CH3_3, δ 4.05 ppm for ester-linked CH2_2, δ 7.3–7.5 ppm for aromatic protons) and 13^13C NMR (δ 170–175 ppm for carbonyl carbon).
  • Purity Assessment : GC-MS with a nonpolar column (e.g., DB-5) and electron ionization (EI) mode; compare retention indices and fragmentation patterns against NIST or Wiley libraries.
  • Quantification : HPLC with a C18 column and UV detection at 254 nm .

Q. How can this compound be detected in complex mixtures (e.g., flavor profiles or biological samples)?

  • Methodological Answer : For flavor analysis, employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, targeting characteristic ions (e.g., m/z 136 for phenylacetyl moiety). In biological matrices, liquid-liquid extraction (LLE) with ethyl acetate followed by LC-MS/MS using multiple reaction monitoring (MRM) transitions improves sensitivity and specificity .

Advanced Research Questions

Q. What molecular mechanisms underlie the pharmacological effects of phenylacetate derivatives, and could this compound share similar pathways?

  • Methodological Answer : Phenylacetate derivatives (e.g., sodium phenylacetate) induce apoptosis in cancer cells via downregulating Bcl-2, upregulating Bax, and activating p21Cip1^\text{Cip1}-mediated cell cycle arrest . For this compound, conduct transcriptomic (RNA-seq) and proteomic (western blot) assays in vitro to validate these pathways. Use siRNA knockdowns to confirm target specificity .

Q. How should researchers design pharmacokinetic and safety studies for this compound in preclinical models?

  • Methodological Answer :

  • Pharmacokinetics : Administer 14^{14}C-labeled this compound orally or intravenously in rodents. Collect plasma/tissue samples at timed intervals; quantify via scintillation counting or LC-MS. Calculate AUC, Cmax_\text{max}, and t1/2_{1/2}.
  • Safety : Perform OECD-compliant toxicology studies: acute toxicity (single-dose LD50_{50}), 28-day subacute toxicity (histopathology, hematology), and genotoxicity (Ames test, micronucleus assay). Monitor for hepatic/renal biomarkers (ALT, creatinine) .

Q. How can contradictions in experimental data (e.g., efficacy variations across cell lines) be systematically addressed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC50_{50} values in osteosarcoma vs. adenocarcinoma) to identify cell-type-specific sensitivities.
  • Dose-Response Optimization : Use Hill slope modeling to differentiate efficacy thresholds.
  • Mechanistic Confounders : Assess differences in esterase activity (hydrolysis rates) or membrane permeability via fluorescent tracer assays .

Q. What factors explain discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer :

  • Bioavailability : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (whole-body autoradiography).
  • Metabolism : Incubate this compound with liver microsomes to identify metabolites (e.g., phenylacetic acid).
  • Pharmacodynamic Modeling : Use compartmental models to correlate in vitro IC50_{50} with in vivo tumor growth inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.